Duxil
Overview
Description
Duxil, marketed by Servier, is a compound known as almitrine. It is a diphenylmethylpiperazine derivative classified as a respiratory stimulant. Almitrine enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. This compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it particularly useful in the treatment of chronic obstructive pulmonary disease .
Preparation Methods
The synthesis of almitrine involves several steps. The key synthetic route includes the formation of the diphenylmethylpiperazine core followed by the introduction of the triazine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Almitrine undergoes various chemical reactions, including:
Oxidation: Almitrine can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert almitrine into its reduced forms.
Substitution: Almitrine can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Almitrine has several scientific research applications:
Chemistry: Used as a model compound in studying respiratory stimulants and their mechanisms.
Biology: Investigated for its effects on cellular respiration and oxygen transport.
Medicine: Applied in the treatment of chronic obstructive pulmonary disease and other respiratory disorders.
Industry: Utilized in the development of respiratory therapies and related pharmaceutical products.
Mechanism of Action
Almitrine exerts its effects by acting as an agonist at peripheral chemoreceptors located on the carotid bodies. This action enhances respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension. The molecular targets include the chemoreceptors that respond to changes in blood gas levels, thereby modulating respiratory drive .
Comparison with Similar Compounds
Almitrine is unique compared to other respiratory stimulants due to its specific action on peripheral chemoreceptors. Similar compounds include:
Flunarizine: Another diphenylmethylpiperazine derivative with different pharmacological effects.
Diphenylmethylpiperazine: The core structure shared by several compounds with varying therapeutic uses.
Almitrine’s uniqueness lies in its targeted action on carotid body chemoreceptors, which distinguishes it from other compounds in its class .
Biological Activity
Duxil, a pharmaceutical compound combining almitrine and raubasine, has been studied for its biological activity, particularly in enhancing cerebral oxygenation and exhibiting neuroprotective effects. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical findings.
Overview of this compound
This compound is primarily composed of:
- Almitrine : An antihypoxic agent that enhances oxygenation in arterial blood by acting on the pulmonary exchange system.
- Raubasine : A compound that improves peripheral circulation and complements the effects of almitrine.
This compound's biological activity is attributed to several mechanisms:
- Increased Oxygen Supply : Almitrine enhances oxygen delivery to cerebral tissues, which is crucial in conditions like ischemic stroke and vascular dementia .
- Neuroprotective Effects : Raubasine contributes to neuroprotection by improving blood flow and potentially reducing oxidative stress in neuronal cells .
- Cholinergic Activity : this compound may influence cholinergic neurotransmission, which is essential for cognitive functions and memory .
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities through in vitro studies:
- Cell Viability : Studies indicated that certain derivatives of this compound affected cell viability with IC50 values ranging from 0.5 to 7.5 µM, suggesting potential cytotoxic effects under specific conditions .
- Neuronal Protection : In models simulating oxidative stress, this compound demonstrated protective effects on neuronal cells, reducing damage from reactive oxygen species (ROS) and maintaining cell integrity .
In Vivo Studies
Clinical trials have provided insights into the efficacy of this compound:
- EEG and Psychometric Assessments : A double-blind study involving elderly subjects showed significant changes in EEG patterns after administration of this compound, indicating improved vigilance and cognitive function .
- Cerebral Blood Flow : Experimental studies indicated enhanced cerebral blood flow in patients treated with this compound compared to a placebo, supporting its use in treating conditions associated with hypoxia .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cognitive Impairment : In patients with vascular dementia, this compound was associated with improvements in cognitive scores when compared to baseline measurements before treatment .
- Stroke Recovery : Patients recovering from ischemic strokes showed better functional outcomes when treated with this compound as part of their rehabilitation regimen, attributed to enhanced oxygenation and circulation .
Table 1: Summary of Biological Activities of this compound
Table 2: Clinical Findings from Studies on this compound
Properties
IUPAC Name |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZCNVWFBSPKH-FVLLGJNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53F2N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227801 | |
Record name | Almitrine mixture with raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76997-30-3 | |
Record name | Almitrine mixture with raubasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076997303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almitrine mixture with raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.